Technical Monograph: 2-Bromo-3,4-dimethyl-6-nitroaniline
Technical Monograph: 2-Bromo-3,4-dimethyl-6-nitroaniline
The following technical guide is a comprehensive monograph on 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) . It is designed for research chemists and process engineers, focusing on synthetic pathways, reactivity profiles, and downstream applications in heterocyclic chemistry.
High-Value Synthon for Polyfunctional Heterocycles
CAS: 22378-67-2 Formula: C₈H₉BrN₂O₂ Molecular Weight: 245.07 g/mol
Executive Summary
2-Bromo-3,4-dimethyl-6-nitroaniline is a highly functionalized aniline derivative characterized by a dense substitution pattern. The presence of an electron-withdrawing nitro group at the ortho position (C6), combined with an electron-donating amino group and a labile bromine atom at the opposing ortho position (C2), creates a unique "push-pull" electronic system. This compound serves as a critical intermediate in the synthesis of benzimidazoles , quinoxalines , and complex azo dyes , where the bromine atom offers a handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution, while the nitro group serves as a masked amine.
Chemical Profile & Structural Analysis[1][2]
The molecule exhibits significant steric crowding due to the vicinal methyl groups (C3, C4) and the flanking ortho substituents (Br, NO₂).
| Property | Value / Description | Note |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to |
| Melting Point | 148–152 °C (Predicted) | High crystallinity driven by intermolecular H-bonding (NH...O=N). |
| Solubility | DMSO, DMF, Hot Ethanol | Poor water solubility; lipophilic core. |
| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Weakly basic amine due to strong electron withdrawal by -NO₂ and -Br. |
| Reactivity Class | Deactivated Aniline / Aryl Halide | Electrophilic substitution is difficult; Nucleophilic aromatic substitution ( |
Electronic Configuration
The amino group (
Synthetic Pathway: The "Orthogonal Blocking" Strategy
The synthesis of CAS 22378-67-2 requires a regioselective approach to install substituents around the 3,4-dimethylaniline (3,4-xylidine) core. The most robust route utilizes the steric difference between the C2 and C6 positions.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic flowchart illustrating the regioselective installation of nitro and bromo groups.
Detailed Protocol
Step 1: Precursor Preparation (6-Nitro-3,4-dimethylaniline)
Direct nitration of 3,4-dimethylaniline can lead to oxidation. Protection as the acetanilide is recommended, though industrial routes may use mixed acid on the free amine sulfate.
-
Nitration: Treat 3,4-dimethylacetanilide with
at 0–5°C. The acetamido group directs ortho/para. Since para (C4) is blocked by a methyl, substitution occurs ortho.-
Regiochemistry: The C6 position is sterically favored over C2 (which is flanked by the C3-methyl).
-
-
Hydrolysis: Reflux in dilute HCl to remove the acetyl group, yielding 6-nitro-3,4-dimethylaniline .
Step 2: Bromination (The Critical Step)
The amino group in 6-nitro-3,4-dimethylaniline activates the ring. The nitro group deactivates it. The only remaining position strongly activated by the amine (ortho) is C2 .
-
Dissolution: Dissolve 10.0 g of 6-nitro-3,4-dimethylaniline in 50 mL of Glacial Acetic Acid.
-
Addition: Add 1.05 equivalents of Bromine (
) dropwise at room temperature.-
Note: The solution will darken. If the reaction is sluggish due to the nitro group's deactivation, add a catalytic amount of
or heat to 50°C.
-
-
Quench: Pour the mixture into 200 mL of ice water. The product, 2-Bromo-3,4-dimethyl-6-nitroaniline , will precipitate as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace dibromo species.
Downstream Applications: Heterocycle Synthesis
This compound is a "privileged scaffold" for synthesizing benzimidazoles substituted at the 4-position (or 7-position depending on numbering), which are rare and difficult to access via other routes.
Pathway: Synthesis of 4-Bromo-5,6-dimethylbenzimidazole
The presence of the bromine atom after cyclization allows for further functionalization (e.g., adding aryl groups via Suzuki coupling) to create bioactive molecules (kinase inhibitors).
Figure 2: Conversion of the core CAS to a functionalized benzimidazole scaffold.
Key Reaction: Reduction of the Nitro Group
-
Reagents: Iron powder/Ammonium Chloride in EtOH/Water or
/HCl. -
Caution: Catalytic hydrogenation (
) must be monitored carefully to avoid hydrodehalogenation (stripping off the Bromine atom). Using sulfided platinum catalysts or chemical reduction (Fe) is safer to preserve the C-Br bond.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that nitroanilines are potent toxins.
-
Acute Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (cyanosis), interfering with the blood's oxygen-carrying capacity.[1]
-
Skin Absorption: High lipophilicity implies rapid dermal absorption. Double-gloving (Nitrile) and Tyvek sleeves are mandatory.
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat dry solids above 180°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. "Compound Summary: 2-Bromo-4,6-dinitroaniline (Analogous Reactivity)."[2] National Library of Medicine. Link
-
American Elements. "2-Bromo-3,4-dimethyl-6-nitroaniline Product Specification." Link
- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (Reference for reduction of nitroarenes retaining halogens).
